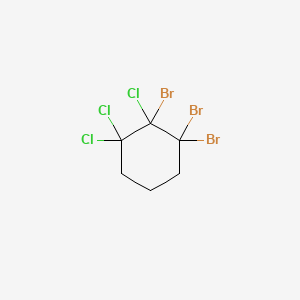
Tribromotrichlorocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribromotrichlorocyclohexane is a chemical compound with the molecular formula C6H6Br3Cl3 It is a halogenated cyclohexane derivative, characterized by the presence of three bromine atoms and three chlorine atoms attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tribromotrichlorocyclohexane typically involves the halogenation of cyclohexane. The process can be carried out through the following steps:
Bromination: Cyclohexane is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms into the cyclohexane ring.
Chlorination: The brominated cyclohexane is then subjected to chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride to introduce chlorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Tribromotrichlorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize this compound to form cyclohexane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of cyclohexane derivatives with different functional groups.
Reduction: Formation of less halogenated cyclohexane derivatives.
Oxidation: Formation of cyclohexane derivatives with oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
Tribromotrichlorocyclohexane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tribromotrichlorocyclohexane involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexabromocyclododecane (HBCD): Another brominated flame retardant with a similar structure but different halogenation pattern.
Tetrabromobisphenol A (TBBPA): A brominated compound used as a flame retardant with different chemical properties.
Uniqueness
Tribromotrichlorocyclohexane is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. Its combination of bromine and chlorine atoms makes it versatile for various applications, distinguishing it from other halogenated compounds.
Eigenschaften
CAS-Nummer |
30554-73-5 |
|---|---|
Molekularformel |
C6H6Br3Cl3 |
Molekulargewicht |
424.2 g/mol |
IUPAC-Name |
1,1,2-tribromo-2,3,3-trichlorocyclohexane |
InChI |
InChI=1S/C6H6Br3Cl3/c7-4(8)2-1-3-5(10,11)6(4,9)12/h1-3H2 |
InChI-Schlüssel |
XEWVENACMFDEBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C(C1)(Br)Br)(Cl)Br)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


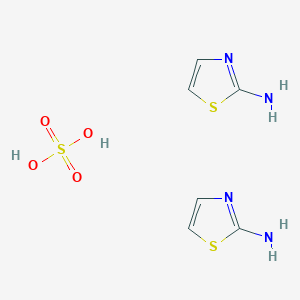
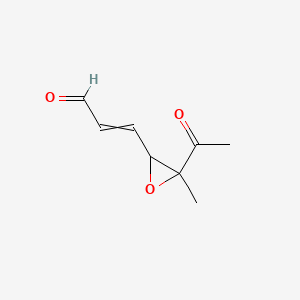
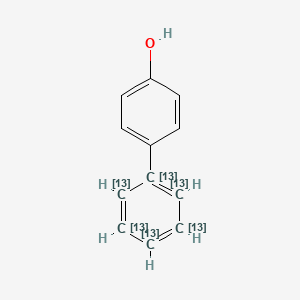
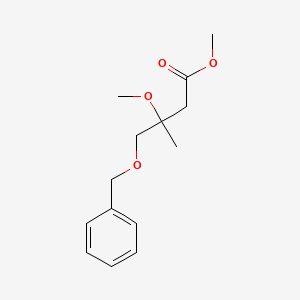
![4-bromo-6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B13835972.png)
![1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene](/img/structure/B13835974.png)

![3-[Cyclopentyl(dimethyl)silyl]propan-1-amine](/img/structure/B13835976.png)
![(3AR,4R,5R,6AS)-5-((tert-butyldimethylsilyl)oxy)-4-((3S,5S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cy clopenta[b]furan-2-one](/img/structure/B13835981.png)
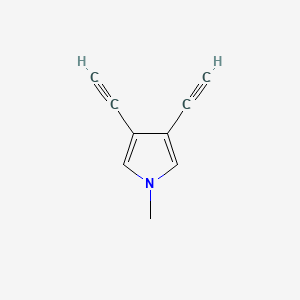
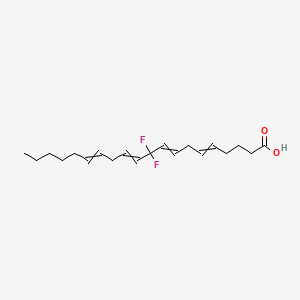


![FER pentacarbonyle [French]](/img/structure/B13836026.png)
